molecular formula C14H20FNO B290317 N-(4-fluorophenyl)-2-propylpentanamide

N-(4-fluorophenyl)-2-propylpentanamide

Cat. No.: B290317
M. Wt: 237.31 g/mol
InChI Key: QLGDDWCOBHAOBP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-propylpentanamide is a valproic acid (VPA) derivative featuring a 4-fluorophenyl amide substituent. These derivatives are designed to enhance therapeutic efficacy and reduce side effects associated with VPA, such as hepatotoxicity . The 4-fluorophenyl group may influence pharmacokinetics (e.g., metabolic stability, protein binding) and pharmacodynamics (e.g., target affinity) compared to other substituents.

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20FNO/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17)

InChI Key

QLGDDWCOBHAOBP-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position : The para-position of the fluorine atom in this compound may enhance metabolic stability compared to ortho-substituted analogs like HO-AAVPA, where hydroxyl groups increase susceptibility to glucuronidation .
  • Solubility : Fluorine’s hydrophobic character may exacerbate poor aqueous solubility, mirroring challenges observed in HO-AAVPA .

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